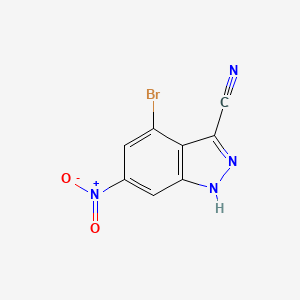

4-Bromo-6-nitro-1H-indazole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

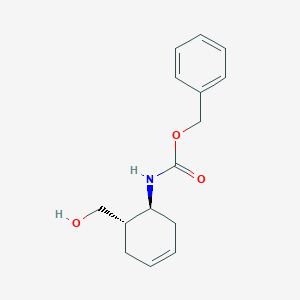

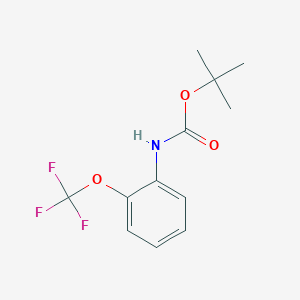

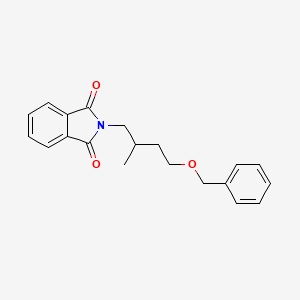

4-Bromo-6-nitro-1H-indazole-3-carbonitrile (BNIC) is a heterocyclic compound that is used in many scientific research applications. BNIC is a synthetic compound, composed of a nitrogen-containing six-membered ring, a bromo substituent, and a nitro substituent. The compound is used in many scientific research applications due to its unique properties.

Scientific Research Applications

Nitric Oxide Synthase Inhibition

4-Bromo-6-nitro-1H-indazole-3-carbonitrile derivatives have been studied for their inhibitory effects on nitric oxide synthases (NOS), which are enzymes involved in the production of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. Specifically, derivatives such as 1H-indazole-7-carbonitrile have shown potency and selectivity towards different NOS isoforms, indicating potential for therapeutic applications in conditions where NO modulation is beneficial (Cottyn et al., 2008).

Crystal and Molecular Structure Analysis

The crystal and molecular structures of biologically active nitroindazoles, including variants of this compound, have been characterized to understand their chemical behavior and interactions at the molecular level. These studies help in the rational design of compounds with enhanced biological activities by revealing the structural basis of their function (Cabildo et al., 2011).

Hydrodehalogenation and Nucleophilic Substitution Reactions

Research into the chemical reactivity of halogenated indazoles, such as this compound, includes studies on their hydrodehalogenation and nucleophilic substitution reactions. These reactions are crucial for synthesizing various indazole derivatives with potential pharmacological activities, demonstrating the compound's versatility as a chemical precursor (Ioannidou & Koutentis, 2011).

Synthesis of Fluorescent Compounds

Indazole derivatives have been used in the synthesis of new fluorescent heterocyclic compounds. Techniques involving nucleophilic substitution followed by intramolecular electrophilic aromatic substitution have been employed to create compounds with potential applications in biological imaging and molecular probes, showcasing the compound's utility in developing new diagnostic tools (Pakjoo et al., 2012).

Antibacterial Activity

Some derivatives of this compound have been evaluated for their antibacterial activity. The modification of indazole molecules has led to the discovery of compounds with significant efficacy against various bacterial strains, indicating the potential for developing new antimicrobial agents (Yakaiah et al., 2008).

Safety and Hazards

4-Bromo-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research will likely focus on the synthesis of indazole derivatives with better biological activities .

Mechanism of Action

Target of Action

Similar compounds, such as imidazole derivatives, have been reported to interact with a broad range of biological targets, including various enzymes and receptors .

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Properties

IUPAC Name |

4-bromo-6-nitro-1H-indazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN4O2/c9-5-1-4(13(14)15)2-6-8(5)7(3-10)12-11-6/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPLCIKGEAWQIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C#N)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646149 |

Source

|

| Record name | 4-Bromo-6-nitro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-59-2 |

Source

|

| Record name | 4-Bromo-6-nitro-1H-indazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-nitro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)